molecular formula C14H9Cl3FN3O2 B15205312 N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea

N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B15205312
M. Wt: 376.6 g/mol
InChI Key: KYVVTQGZJBWKME-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound with the molecular formula C14H9Cl3FN3O2 It is known for its unique chemical structure, which includes a pyridyl group, a fluorophenoxy group, and a trichlorovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the following steps:

    Formation of the Pyridyl Intermediate: The initial step involves the preparation of the 2-(4-fluorophenoxy)-3-pyridyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where 4-fluorophenol reacts with 2-chloro-3-pyridine under basic conditions.

    Urea Formation: The intermediate is then reacted with 1,2,2-trichlorovinyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

Industrial production of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale reactors are used to synthesize the pyridyl intermediate and the trichlorovinyl isocyanate.

    Continuous Flow Reactors: These reactors are employed to ensure efficient mixing and reaction of the intermediates to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichlorovinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced compounds with fewer chlorine atoms.

    Substitution: Substituted products with new functional groups replacing the fluorophenoxy group.

Scientific Research Applications

N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical products due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit the activity of certain enzymes by forming covalent bonds with active site residues.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

    Modulate Signaling Pathways: Affect signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
  • N-[2-(4-bromophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
  • N-[2-(4-methylphenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea

Uniqueness

N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C14H9Cl3FN3O2

Molecular Weight

376.6 g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea

InChI

InChI=1S/C14H9Cl3FN3O2/c15-11(16)12(17)21-14(22)20-10-2-1-7-19-13(10)23-9-5-3-8(18)4-6-9/h1-7H,(H2,20,21,22)

InChI Key

KYVVTQGZJBWKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)NC(=C(Cl)Cl)Cl

Origin of Product

United States

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